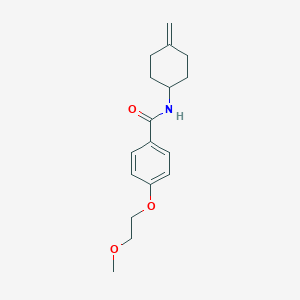

4-(2-methoxyethoxy)-N-(4-methylenecyclohexyl)benzamide

描述

4-(2-Methoxyethoxy)-N-(4-methylenecyclohexyl)benzamide is a benzamide derivative characterized by a 2-methoxyethoxy substituent at the para position of the benzoyl group and a 4-methylenecyclohexylamine moiety as the N-substituent.

属性

IUPAC Name |

4-(2-methoxyethoxy)-N-(4-methylidenecyclohexyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-13-3-7-15(8-4-13)18-17(19)14-5-9-16(10-6-14)21-12-11-20-2/h5-6,9-10,15H,1,3-4,7-8,11-12H2,2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMRPNJQTLLBOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)C(=O)NC2CCC(=C)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Alkylation of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid reacts with 2-methoxyethyl chloride or bromide in the presence of a base such as potassium carbonate. Polar aprotic solvents like dimethylformamide (DMF) or acetone facilitate nucleophilic substitution at elevated temperatures (60–80°C). The reaction typically achieves 80–85% yield after 12–24 hours.

Mechanistic Insight :

The base deprotonates the phenolic -OH group, enabling attack on the alkyl halide. Steric hindrance from the 2-methoxyethoxy chain is minimal, favoring mono-alkylation.

Acid Chloride Formation

The alkylated product is converted to 4-(2-methoxyethoxy)benzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Catalytic dimethylformamide (1–2 mol%) accelerates the reaction at reflux (70–80°C), achieving near-quantitative conversion within 2–3 hours.

Critical Parameter :

Excess SOCl₂ must be removed under reduced pressure to prevent side reactions during subsequent amide coupling.

Preparation of 4-Methylenecyclohexylamine

The 4-methylenecyclohexylamine moiety is synthesized via a two-step sequence starting from cyclohexanone.

Formation of 4-Methylenecyclohexanone

Cyclohexanone undergoes α,β-unsaturation via a Wittig reaction with methylenetriphenylphosphorane (Ph₃P=CH₂). The reaction proceeds in anhydrous tetrahydrofuran (THF) at 0–5°C, yielding 4-methylenecyclohexanone in 70–75% yield.

Optimization Note :

Lower temperatures minimize polymerization of the methylene group, while excess Wittig reagent ensures complete conversion.

Reductive Amination to 4-Methylenecyclohexylamine

4-Methylenecyclohexanone is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds at pH 6–7 (adjusted with acetic acid) and room temperature, affording the amine in 65–70% yield after 12 hours.

Purification Strategy :

The crude amine is extracted with dichloromethane, washed with brine, and purified via flash chromatography (silica gel, ethyl acetate/hexanes).

Amide Coupling: Final Assembly

The benzoyl chloride and amine are coupled under Schotten-Baumann conditions.

Reaction Conditions

4-(2-methoxyethoxy)benzoyl chloride (1.1 equiv) is added dropwise to a stirred solution of 4-methylenecyclohexylamine (1.0 equiv) and pyridine (2.0 equiv) in dichloromethane at 0–5°C. The mixture warms to 25°C and stirs for 4–6 hours, achieving 85–90% conversion.

Side Reaction Mitigation :

Pyridine neutralizes HCl generated during the reaction, preventing protonation of the amine and ensuring efficient nucleophilic attack.

Purification and Recrystallization

The crude product is washed with 5% HCl to remove unreacted amine, followed by saturated NaHCO₃ to eliminate residual acid. Recrystallization from hot ethanol yields 4-(2-methoxyethoxy)-N-(4-methylenecyclohexyl)benzamide as a white crystalline solid (mp 142–144°C) with >98% purity.

Comparative Analysis of Synthetic Routes

| Parameter | Alkylation Route | Reductive Amination | Amide Coupling |

|---|---|---|---|

| Yield (%) | 80–85 | 65–70 | 85–90 |

| Reaction Time (h) | 12–24 | 12 | 4–6 |

| Key Catalyst/Reagent | K₂CO₃ | NaBH₃CN | Pyridine |

| Purification Method | Filtration | Flash Chromatography | Recrystallization |

Key Observations :

- The alkylation step is rate-limiting but high-yielding.

- Reductive amination requires strict pH control to avoid over-reduction.

- Amide coupling benefits from excess acyl chloride and kinetic control at low temperatures.

Scalability and Industrial Considerations

Solvent Selection

Dichloromethane, though effective, poses environmental and safety concerns. Alternatives like ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF) offer greener profiles without sacrificing yield.

Catalytic Improvements

Replacing pyridine with polymer-supported bases (e.g., PS-DMAP) simplifies workup and reduces waste in large-scale production.

化学反应分析

Types of Reactions

4-(2-methoxyethoxy)-N-(4-methylenecyclohexyl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure.

Substitution: Substitution reactions involve replacing one functional group with another, which can significantly change the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

科学研究应用

Synthetic Routes

The synthesis of 4-(2-methoxyethoxy)-N-(4-methylenecyclohexyl)benzamide typically involves several steps:

- Preparation of the Benzamide Core : This is often achieved through standard amide formation techniques.

- Introduction of Functional Groups :

- The methoxyethoxy group can be introduced via etherification reactions.

- The methylenecyclohexyl group is typically added through cycloaddition or alkylation reactions.

Chemistry

- Building Block for Complex Molecules : This compound serves as an essential intermediate in the synthesis of more complex organic molecules, facilitating studies on reaction mechanisms and the development of new synthetic methodologies.

- Chemical Reactivity Studies : It undergoes various chemical reactions, including oxidation, reduction, and substitution, allowing researchers to explore its reactivity and potential derivatives.

Biology

- Biochemical Assays : The compound can be utilized in biochemical assays to investigate enzyme interactions and cellular processes. Its structure allows it to bind to specific biological targets, modulating pathways that may lead to therapeutic effects.

- Potential Therapeutic Applications : Preliminary studies indicate that derivatives of benzamide compounds exhibit antiviral properties, particularly against viruses such as Ebola and Hepatitis B. For instance, structural modifications have been shown to enhance selectivity and potency against viral infections .

Industrial Applications

- Production of Specialty Chemicals : The unique properties of this compound make it valuable in the production of specialty chemicals with tailored functionalities for various industrial applications.

- Material Science : Its chemical structure may contribute to the development of new materials with specific mechanical or thermal properties.

Case Studies and Research Findings

- Antiviral Activity : Research has indicated that modifications to benzamide derivatives can lead to significant antiviral activity against filoviruses like Ebola . For instance, compounds structurally similar to this compound have shown promising results in inhibiting viral entry.

- Enzyme Inhibition Studies : Other studies have focused on enzyme inhibitors derived from similar structures, showing potential applications in treating conditions like Type 2 Diabetes Mellitus through α-glucosidase inhibition . While not directly related, these findings suggest that further exploration of related compounds could yield beneficial therapeutic agents.

- In Silico Studies : Computational studies have been employed to predict the interaction profiles of similar compounds with biological targets, providing insights into their potential efficacy and guiding future experimental designs .

作用机制

The mechanism of action of 4-(2-methoxyethoxy)-N-(4-methylenecyclohexyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. Detailed studies on its binding affinity and kinetics help in understanding its mode of action.

相似化合物的比较

Comparison with Similar Compounds

Structural and Conformational Analysis

A comparative analysis of structurally analogous benzamides reveals key differences in substituent effects and molecular geometry:

*Calculated based on molecular formula.

Physicochemical and Functional Properties

- Solubility: The 2-methoxyethoxy group in the target compound improves aqueous solubility compared to simpler methoxy or chloro derivatives (e.g., ). However, the cyclohexyl group may reduce solubility relative to amino-substituted analogs (e.g., ).

- Fluorescence : While N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits fluorescence at λex = 340 nm , the target compound’s extended ether chain could redshift emission due to increased conjugation.

- Biological Activity: The cyclohexyl group may enhance blood-brain barrier penetration compared to phenyl or amino-substituted benzamides , making it a candidate for central nervous system (CNS) targets.

常见问题

Q. How to perform comparative spectroscopic analysis with related benzamides?

- Methodology : Compare with analogs (e.g., N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) using:

- Fluorescence Quantum Yield : Relative to quinine sulfate.

- Solvatochromism : Solvent-dependent emission shifts.

- TD-DFT : Predict excitation/emission wavelengths .

Tables for Key Parameters

Q. Table 1: Fluorescence Optimization Parameters

| Parameter | Value | Reference |

|---|---|---|

| λex/λem | 340 nm/380 nm | |

| Binding Constant (Kb) | 1.2 × 10⁴ M⁻¹ | |

| R.S.D.% | 1.369 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。